3-Bromo-7-fluoro-6-methoxyquinoline
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-7-fluoro-6-methoxyquinoline typically involves the reaction of 3-fluoro-4-methoxyaniline with 2,2,3-tribromo propanal in the presence of acetic acid . The reaction proceeds through a series of steps including cyclization and bromination to yield the desired product. Industrial production methods often employ transition-metal catalyzed synthetic methodologies to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
3-Bromo-7-fluoro-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atom.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the quinoline ring.
Oxidation and Reduction: These reactions can be employed to further functionalize the compound, although specific conditions and reagents vary depending on the desired product.
Scientific Research Applications
3-Bromo-7-fluoro-6-methoxyquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, the incorporation of a fluorine atom into the quinoline ring enhances its biological activity by increasing its ability to inhibit enzymes and interact with bacterial cell walls . The bromine atom also plays a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Bromo-7-fluoro-6-methoxyquinoline can be compared with other fluorinated quinolines such as:
7-Fluoro-4-chloroquinoline: Known for its antibacterial activity.
5,6,8-Trifluoroquinoline: Used in the synthesis of liquid crystals.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Exhibits unique properties due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
3-bromo-7-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3 |
InChI Key |
GQJZIHNKXRGNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1F)Br |
Origin of Product |
United States |
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